molecular formula C₁₇H₁₆Cl₂N₂O₂ B1145163 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide CAS No. 902456-04-6

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide

Cat. No.: B1145163
CAS No.: 902456-04-6
M. Wt: 351.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide is a chemical compound with the molecular formula C17H16Cl2N2O2 and a molecular weight of 351.22714 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with benzoyl and dichlorophenyl groups, as well as an oxide functional group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide involves several steps, typically starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The benzoyl and dichlorophenyl groups can undergo substitution reactions with suitable reagents, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzoyl-4-(2,3-dichlorophenyl)piperazine 4-Oxide can be compared with other piperazine derivatives, such as:

    1-Benzoyl-4-phenylpiperazine: Lacks the dichlorophenyl substitution, leading to different chemical and biological properties.

    1-Benzoyl-4-(2,4-dichlorophenyl)piperazine: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    4-(2,3-Dichlorophenyl)piperazine: Lacks the benzoyl group, resulting in distinct chemical behavior and uses.

Properties

CAS No.

902456-04-6

Molecular Formula

C₁₇H₁₆Cl₂N₂O₂

Molecular Weight

351.23

Synonyms

[4-(2,3-Dichlorophenyl)-4-oxido-1-piperazinyl]phenylmethanone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.